t-Boc-N-amido-PEG3-thiol
Overview
Description
T-Boc-N-amido-PEG3-thiol is a PEG derivative containing a Boc-protected amino group and a thiol group . The hydrophilic PEG spacer increases solubility in aqueous media . The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .
Synthesis Analysis
The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .Molecular Structure Analysis
The molecular formula of this compound is C13H27NO5S . It has a molecular weight of 309.4 g/mol . The elemental composition is C, 50.46; H, 8.80; N, 4.53; O, 25.85; S, 10.36 .Chemical Reactions Analysis
The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .Physical and Chemical Properties Analysis
This compound is a solid powder . It is soluble in DMSO . .Scientific Research Applications
Nanoparticle Functionalization
- Synthesis of Water-Soluble Nanoparticles : Trifluoroethylester-PEG-thiol ligand (TFEE-PEG-SH) has been used to create water-soluble, chemically functional nanoparticles such as Au metal and FePt magnetic nanoparticles. The trifluoroethylester terminus allows attachment of primary-amine-containing molecules via amide bond formation, facilitating easy attachment of molecules like biotin and fluorescamine to nanoparticles (Latham & Williams, 2006).
Drug Delivery and Biomedical Applications
- Synthesis of Amphiphilic Conetwork Gels : Poly(β-amino esters) and poly(amido amine) have been used to synthesize amphiphilic conetwork (APCN) gels with controlled composition and degradability. These gels show triggered degradation and drug release in various environments and are promising for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).
Hydrogel Engineering for Biomedical Uses
- Stability of Thiol–Ene Photoclickable PEG Hydrogels : Research on thiol–norbornene photoclickable poly(ethylene glycol) (PEG) hydrogels has shown their potential in drug delivery and regenerative medicine. The stability and in vivo longevity of these hydrogels can be influenced by the type of linkage group used, with amide linkages providing longer-term stability (Hunckler et al., 2019).
Peptide Synthesis
- Solid Phase Synthesis of Peptide C-Terminal Thioesters : The Fmoc/t-Bu method for solid phase synthesis of thioesters shows compatibility with various chemistries. This method is significant in the total chemical synthesis of proteins through native chemical ligation methods (Ingenito et al., 1999).
Novel Polymer and Material Synthesis
- PEGylated Bioreducible Polymers for Gene Delivery : A method involving PEGylated bioreducible poly(amido amine)s has been developed for non-viral gene delivery. These polymers form nano-scaled PEGylated polyplexes with low cytotoxicity and appreciable transfection efficiencies (Lin & Engbersen, 2011).
Coatings and Surface Modification
- PEG-Thiol Based Hydrogel Coatings : These coatings are used for marine antifouling applications. By varying the PEG length and cross-linker, a range of hydrogel coatings with different properties can be created, showing promise in preventing marine biofouling (Lundberg et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCUSUXTCYNDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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